molecular formula C10H11IO2 B1374731 Ethyl 4-iodo-3-methylbenzoate CAS No. 103204-07-5

Ethyl 4-iodo-3-methylbenzoate

Cat. No.: B1374731
CAS No.: 103204-07-5
M. Wt: 290.1 g/mol
InChI Key: POCCTDZBWSWSQQ-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-methylbenzoate: is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the iodination of 3-methylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The esterification is then performed using ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 4-iodo-3-methylbenzyl alcohol.

    Oxidation: Formation of 4-iodo-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-iodo-3-methylbenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-3-methylbenzoate primarily involves its reactivity as an electrophile due to the presence of the iodine atom. In substitution reactions, the iodine atom is displaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of corresponding acids or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCTDZBWSWSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741828
Record name Ethyl 4-iodo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-07-5
Record name Ethyl 4-iodo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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